3,4-(Ethylenedioxy)phenyl-(2-thienyl)methanol
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Overview
Description
3,4-(Ethylenedioxy)phenyl-(2-thienyl)methanol is an organic compound that features a unique combination of a phenyl ring substituted with an ethylenedioxy group and a thienyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-(Ethylenedioxy)phenyl-(2-thienyl)methanol typically involves the following steps:
Formation of the Ethylenedioxy Group: The ethylenedioxy group can be introduced onto the phenyl ring through a cyclization reaction involving ethylene glycol or glycerol with a suitable precursor.
Attachment of the Thienyl Group: The thienyl group is then introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a thienyl boronic acid or ester and a halogenated phenyl derivative.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to form the methanol moiety, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-(Ethylenedioxy)phenyl-(2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form different derivatives, such as the corresponding alkane, using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3,4-(Ethylenedioxy)phenyl-(2-thienyl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 3,4-(Ethylenedioxy)phenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. In materials science, its electronic properties are harnessed to create conductive polymers and organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
3,4-(Ethylenedioxy)thiophene: A related compound with similar electronic properties but lacking the phenyl ring.
2-(Thienyl)methanol: A simpler analog with only the thienyl group attached to methanol.
Uniqueness
3,4-(Ethylenedioxy)phenyl-(2-thienyl)methanol is unique due to its combination of the ethylenedioxy group, phenyl ring, and thienyl group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl(thiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c14-13(12-2-1-7-17-12)9-3-4-10-11(8-9)16-6-5-15-10/h1-4,7-8,13-14H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOUWTKMSGUBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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